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molecular formula C15H12BrFO B8581343 3-Bromo-1-(4-fluorophenyl)-1-phenylpropan-2-one CAS No. 53780-23-7

3-Bromo-1-(4-fluorophenyl)-1-phenylpropan-2-one

Cat. No. B8581343
M. Wt: 307.16 g/mol
InChI Key: XGFYGUVMKYWNJY-UHFFFAOYSA-N
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Patent
US04028415

Procedure details

Bromine (14.85 g) in acetic acid (200 ml.) was added dropwise to a solution of 1-p-fluorophenyl-1-phenyl-propan-2-one (20 lg.) in acetic acid (200 ml.) at 60° - 70°. After 30 minutes, the reaction mixture was poured on to ice. Isolation through ether in the usual manner gave crude 3-bromo-1-p-fluorophenyl-1-phenyl-propan-2-one (28 g) which was converted by the procedures described in Example 1 to 3-(N-Benzyl,N-methylamino)-1-p-fluorophenyl-1-phenyl-propan-2-ol (38%), m.p. 61° - 62°.
Quantity
14.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1.CCOCC>C(O)(=O)C>[Br:1][CH2:12][C:11](=[O:13])[CH:10]([C:7]1[CH:6]=[CH:5][C:4]([F:3])=[CH:9][CH:8]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
14.85 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C)=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured on to ice

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(C(C1=CC=CC=C1)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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